3-Methyl-2-(pyrrolidin-2-yl)pyridine

Description

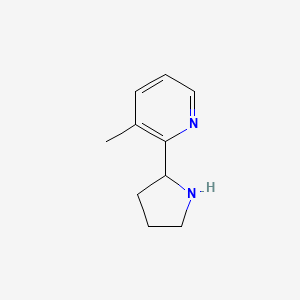

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQHWGGROIBWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654890 | |

| Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-37-3 | |

| Record name | 3-Methyl-2-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-methylpyridine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Aryl-Substituted Pyridines

3-Methyl-2-(4-methylphenyl)pyridine (25) :

- 3-Methyl-2-(2-methoxyphenyl)pyridine (27): Molecular Formula: C₁₃H₁₃NO Synthesis: Similar method to compound 25, yielding 48% . 1H NMR Data: δ 2.38 (s, 3H, methyl), 2.42 (s, 3H, methyl), aromatic protons at δ 7.16–8.54 .

Comparison :

- Both 25 and 27 exhibit lower yields (48%) compared to bulkier analogs like 3-methyl-2-(1-naphthyl)pyridine (74% yield), suggesting steric and electronic factors influence coupling efficiency .

- The methyl and methoxy substituents on the aryl group modulate electronic effects, impacting reactivity in subsequent transformations (e.g., direct arylation with bromoanisole) .

Pyrrolidinyl-Substituted Pyridines

- (±)-3-(Pyrrolidin-2-yl)pyridine (Nornicotine): Molecular Formula: C₉H₁₂N₂ Applications: Forms cis-di[(±)-3-(pyrrolidin-2-yl)pyridine]ruthenium(II) dichloride, a catalyst for aldol reactions in water .

Comparison :

Heterocyclic Derivatives

- 3-Methyl-2-(tributylstannyl)pyridine :

- 3-Methyl-2-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine :

Spectroscopic and Physicochemical Properties

Biological Activity

3-Methyl-2-(pyrrolidin-2-yl)pyridine, also known as 3-Methyl-2-pyrrolidinylpyridine, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{14}N_{2}, with a molecular weight of approximately 162.23 g/mol. It appears as a pale-yellow to yellow-brown solid and is characterized by the presence of both pyridine and pyrrolidine moieties in its structure. This unique combination contributes to its biological activity, particularly in the central nervous system (CNS).

Research indicates that this compound exhibits biological activities similar to those of nicotine. It acts as an agonist at nAChRs, which are critical for neurotransmission in the CNS. The binding of this compound to these receptors stimulates the release of various neurotransmitters, including dopamine and adrenaline, leading to effects such as increased alertness and improved cognitive function.

Key Neurotransmitter Effects:

- Dopamine Release : Enhances mood and reward pathways.

- Glutamate Release : Involved in learning and memory processes.

- Adrenaline Release : Contributes to the fight-or-flight response.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds provides insight into its unique properties.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Nicotine | C_{10}H_{14}N_{2} | Well-known alkaloid; acts as a stimulant |

| 3-Methoxy-2-(pyrrolidin-2-yl)pyridine | C_{10}H_{15}ClN_{2}O | Contains a methoxy group; alters reactivity |

| 1-Methyl-2-(3-pyridyl)pyrrolidine | C_{11}H_{14}N_{2} | Features an additional methyl group; affects pharmacokinetics |

The structural diversity among these compounds influences their pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Studies : A study highlighted that compounds similar to this compound showed protective effects against neurodegeneration in animal models by enhancing cholinergic transmission.

- Antimicrobial Evaluation : In vitro tests conducted on related pyridine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial activity .

- Pharmacological Profiling : Detailed pharmacological profiling has indicated that this compound may selectively modulate nAChR subtypes, which could lead to targeted therapies for CNS disorders .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-(pyrrolidin-2-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a pyridine derivative (e.g., 3-methyl-2-chloropyridine) with pyrrolidine under basic conditions. For example:

- Reagents: Use K₂CO₃ or NaH as a base in polar aprotic solvents (e.g., DMF, THF).

- Temperature: Optimize between 60–100°C to balance reaction rate and side-product formation.

- Catalyst: Palladium or copper catalysts may enhance coupling efficiency .

Q. Table 1: Example Reaction Optimization

| Condition | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | DMF | K₂CO₃ | 80 | 45 |

| Catalyzed (Pd) | THF | NaH | 60 | 68 |

| High-Temp | Toluene | None | 110 | 32 |

Q. How can structural elucidation of this compound be performed using spectroscopic methods?

Methodological Answer:

- NMR:

- ¹H NMR: Look for pyridine aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Methyl groups appear as singlets near δ 2.5 ppm.

- ¹³C NMR: Pyridine carbons resonate at δ 120–150 ppm; pyrrolidine carbons at δ 20–50 ppm.

- X-ray Crystallography: Resolve stereochemistry and confirm bicyclic structure .

- Mass Spectrometry: Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 177).

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and binding affinity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina.

- MD Simulations: Study conformational stability in solvent environments (e.g., water, lipid bilayers) .

Q. Table 2: Example DFT Results

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| Band Gap | 3.4 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Compare protocols (e.g., cell lines, incubation times, concentrations).

- Structural Analog Analysis: Test derivatives (e.g., methoxy or halogen-substituted analogs) to isolate substituent effects .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends.

Example Case:

- Study A: Reports IC₅₀ = 10 µM against kinase X.

- Study B: Reports IC₅₀ = 50 µM.

- Resolution: Verify kinase isoform purity and ATP concentration in assays.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Purification: Column chromatography is inefficient for large batches; switch to recrystallization or distillation.

- Side Reactions: Optimize stoichiometry to minimize by-products (e.g., overalkylation).

- Catalyst Recovery: Use immobilized catalysts (e.g., Pd/C) for recyclability .

Q. Table 3: Scalability Comparison

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 65% | 52% |

| Purity | 98% | 95% |

| Time | 6 h | 24 h |

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

Methodological Answer:

- Enantiomer Separation: Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers.

- Activity Testing: Compare IC₅₀ values in assays (e.g., receptor binding).

- Structural Insights: X-ray data show (R)-isomers form stronger hydrogen bonds with target proteins .

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

Methodological Answer:

- LC-MS/MS: Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma.

- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; analyze via HPLC.

- Metabolite Profiling: Use liver microsomes to identify oxidative metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.